(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
CAS No.: 755749-11-2
Cat. No.: VC21079654
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 755749-11-2 |
---|---|
Molecular Formula | C10H10F3NO2 |
Molecular Weight | 233.19 g/mol |
IUPAC Name | (3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
Standard InChI Key | MXKROQQTKYAUJB-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)[C@H](CC(=O)[O-])[NH3+])C(F)(F)F |
SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)[O-])[NH3+])C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Information
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid belongs to the class of beta-amino acids with a trifluoromethyl-substituted aromatic ring. The compound features an amino group and a phenyl ring at the C-3 position, with a trifluoromethyl substituent at the ortho position of the phenyl ring. The carboxylic acid group is located at the terminus of the propanoic acid backbone.
The basic identification parameters are summarized in Table 1:
Parameter | Value |
---|---|
IUPAC Name | (3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |
CAS Registry Number | 755749-11-2 |
Molecular Formula | C₁₀H₁₀F₃NO₂ |
Molecular Weight | 233.19 g/mol |
Synonyms | (S)-2-Trifluoromethyl-β-phenylalanine, H-β-Phe(2-CF3)-OH |
MDL Number | MFCD04113683 |
Structural Characteristics
The compound's structure is defined by its chiral center at the C-3 position, which has the S-configuration. This stereochemistry is crucial for its biological activity and applications in stereoselective synthesis. The trifluoromethyl group at the ortho position of the phenyl ring contributes to the compound's unique electronic and steric properties, affecting its interactions with biological targets.
Physical and Chemical Properties
Physical Properties
The physical properties of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid are essential for understanding its behavior in various applications and for proper handling in laboratory and industrial settings.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Solid |
Specific Rotation | D= -7.1 ± 2º (C=1, 80% in AcOH) 25 |
Recommended Storage | 2-8°C in a cool and dark place |
Solubility | Soluble in polar organic solvents |
Purity (Commercial) | ≥95% |
The specific rotation value confirms the compound's optical activity, a characteristic feature of chiral molecules .
Parameter | Details |
---|---|
Signal Word | Warning |
Hazard Statements | H319: Causes serious eye irritation |
Precautionary Statements | P264: Wash skin thoroughly after handling P280: Wear protective gloves/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing P337+P313: If eye irritation persists: Get medical advice/attention |
The compound is classified as an eye irritant, requiring appropriate safety measures during handling .
Synthesis and Production Methods
Purification and Quality Control
Purification of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves techniques such as recrystallization, chromatography, and sometimes preparative HPLC to achieve high enantiomeric purity. Quality control is essential to ensure the desired optical purity, typically assessed through:
-
Chiral HPLC analysis
-
Optical rotation measurements
-
NMR spectroscopy with chiral shift reagents
Commercial samples typically have a purity of 95% or higher, as indicated in product specifications .
Biological Activity and Mechanism of Action
Neurotransmitter Modulation
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid demonstrates activity in modulating neurotransmitter systems, which makes it particularly interesting for the development of drugs targeting neurological disorders . The compound's structural features allow it to interact with specific receptors and enzymes involved in neurotransmission.
Structure-Activity Relationships
The biological activity of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is strongly influenced by its structural features:
-
The S-configuration at the C-3 position is critical for specific receptor interactions
-
The trifluoromethyl group enhances binding affinity through increased lipophilicity and electronic effects
-
The amino acid backbone provides sites for further functionalization and incorporation into larger molecules
These structure-activity relationships guide the development of derivatives with optimized properties for specific applications.
Applications in Research and Industry
Pharmaceutical Development
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid serves as a valuable building block in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders . Its applications include:
-
Synthesis of enzyme inhibitors
-
Development of receptor modulators
-
Creation of peptide-based therapeutics
The compound's unique structure, featuring both a chiral center and a trifluoromethyl group, makes it particularly valuable for medicinal chemistry applications where stereospecific interactions are crucial.
Biochemical Research
In biochemical research, (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is utilized to study:
-
Amino acid metabolism and protein synthesis
-
Enzyme inhibition mechanisms
-
Structure-activity relationships in drug development
These studies contribute to our understanding of biological processes and provide insights for the development of new therapeutic agents .
Materials Science
The compound finds applications in materials science for:
-
Development of specialized polymers with unique properties
-
Creation of coatings with enhanced durability and resistance
-
Synthesis of advanced materials for specific applications
The trifluoromethyl group contributes to the material's resistance to degradation and can impart specific properties such as water and oil repellency .
Agricultural Applications
In agricultural chemistry, (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid contributes to:
-
Development of herbicides and pesticides
-
Creation of plant growth regulators
-
Formulation of agrochemicals with improved environmental profiles
These applications leverage the compound's structural features to create effective agricultural products with reduced environmental impact .
Diagnostic Applications
The compound is explored in the design of diagnostic agents for:
-
Imaging techniques in medical diagnostics
-
Development of sensors and detection systems
-
Creation of tools for studying biological processes
These diagnostic applications benefit from the compound's unique structural features and potential for specific molecular interactions .
Comparison with Related Compounds
Comparison with the (R)-Enantiomer
The (R)-enantiomer of 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid differs from the (S)-enantiomer in its stereochemistry, which significantly impacts its biological activity and applications.
Table 4: Comparison of (S) and (R) Enantiomers
Feature | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Number | 755749-11-2 | 791582-16-6 |
Configuration | S at C-3 | R at C-3 |
Optical Rotation | Negative | Not specified in search results |
Biological Activity | Specific receptor interactions | Potentially different biological targets |
Applications | Well-documented in pharmaceutical research | Less documented in the search results |
The difference in stereochemistry between these enantiomers can lead to dramatically different biological activities, as biological systems often interact with chiral molecules in a highly stereospecific manner .
Protected Derivatives
The tert-butoxycarbonyl (Boc) protected derivative, (S)-3-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS: 500770-77-4), is an important intermediate in synthesis . This protection of the amino group allows for selective reactions at the carboxylic acid portion of the molecule.
Table 5: Comparison with Protected Derivative
Feature | (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | (S)-3-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid |
---|---|---|
Molecular Formula | C₁₀H₁₀F₃NO₂ | C₁₅H₁₈F₃NO₄ |
Molecular Weight | 233.19 g/mol | 333.31 g/mol |
Reactivity of Amino Group | Reactive | Protected |
Applications | Final product, biological studies | Synthetic intermediate |
The Boc-protected derivative is particularly useful in peptide synthesis and other applications where selective reactivity is required .
Positional Isomers
Compounds with the trifluoromethyl group at different positions on the phenyl ring exhibit varying properties and activities.
Table 6: Comparison with Positional Isomers
Feature | (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid |
---|---|---|
CAS Number | 755749-11-2 | 790203-84-8 |
Trifluoromethyl Position | Ortho (2-position) | Para (4-position) |
Steric Effects | Significant due to proximity to chiral center | Less pronounced due to distance from chiral center |
Electronic Effects | Direct influence on adjacent chiral center | Distributed through the aromatic system |
The position of the trifluoromethyl group significantly affects the compound's electronic distribution, steric profile, and consequently, its interactions with biological targets .
Current Research and Future Perspectives
Recent Research Findings
Current research on (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid focuses on:
-
Optimization of synthetic routes for improved yield and stereoselectivity
-
Development of novel applications in drug discovery
-
Investigation of structure-activity relationships to guide the design of more effective compounds
These research efforts continue to expand our understanding of the compound's properties and potential applications.
Future Research Directions
The future research landscape for (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid may include:
-
Development of more efficient and environmentally friendly synthetic methods
-
Exploration of new therapeutic applications, particularly in neurological disorders
-
Investigation of novel materials incorporating this compound
-
Application in increasingly sophisticated diagnostic tools
-
Development of hybrid molecules combining this compound with other bioactive moieties
These research directions will likely contribute to expanded applications across multiple fields, from medicine to materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume